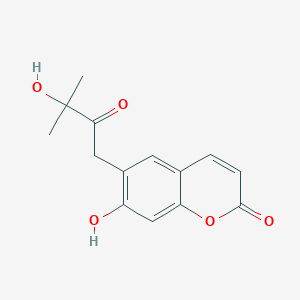
Peucedanone
Overview
Description
Peucedanone is a hydroxycoumarin. It has a role as a metabolite.
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Peucedanone, isolated from Angelica gigas, exhibits inhibitory activity towards acetylcholinesterase (AChE), indicating potential therapeutic applications in conditions like Alzheimer's disease. This activity was identified through a structure-activity relationship study of various coumarins (Kang, Lee, Sung, Park, & Kim, 2001).
Metabolism in Liver Microsomes
Research on Peucedani Radix, a Chinese medicinal herb, has investigated the metabolic profile of peucedanone in liver microsomes of rats and humans. This study contributes to understanding the pharmacokinetics of peucedanone and its related compounds (Song, Yan, Jing, Zhao, & Wang, 2011).
Ethnopharmacological Relevance
Peucedanum species, containing peucedanone, are traditionally used in various treatments, such as for cough, cramps, and respiratory disorders. Pharmacological investigations support some of these traditional medicine uses, highlighting the potential of peucedanone in treating various conditions (Sarkhail, 2014).
Anti-Inflammatory and Anti-Asthmatic Effects
Peucedanum japonicum extract, which contains peucedanone, has been shown to attenuate allergic airway inflammation. This indicates its potential use in treating allergic lung inflammation and asthma (Chun, Lee, Kim, Lee, Gu, Moon, & Kwon, 2018).
Antilithiatic Activity
Peucedanum grande, containing peucedanone, exhibits antiurolithiatic activity, suggesting its potential use in treating kidney stones and related urinary disorders (Kumar, Wadud, Jahan, Sofi, Bano, Makbul, & Husain, 2016).
Pharmacological Actions
Peucedanum praeruptorum, containing peucedanone, has demonstrated pharmacologic actions such as blood pressure reduction, anti-heart-failure, anti-asthma, and anti-cancer properties (Xue Jun-chao, 2012).
Multi-Drug Resistance Reversal
Peucedanum praeruptorum's compounds, including peucedanone, have shown potential in reversing multidrug resistance in cancer cells. This presents a promising avenue for developing new therapeutic agents against drug-resistant forms of cancer (Lee, Lee, Kim, & Bang, 2015).
Inhibition of Cytochrome P450 Enzymes
An in vitro study indicates that peucedanol, a derivative of peucedanone, significantly inhibits certain cytochrome P450 enzymes. This suggests potential drug interactions when used with medications metabolized by these enzymes (Zhang, Li, Yin, Zheng, & Liu, 2021).
properties
IUPAC Name |
7-hydroxy-6-(3-hydroxy-3-methyl-2-oxobutyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,15,18H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVJUMQCNQCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



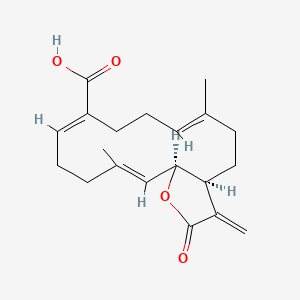
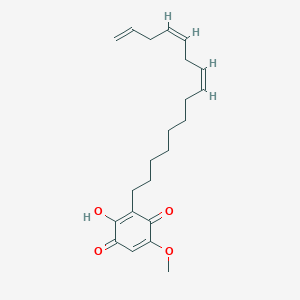
![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)
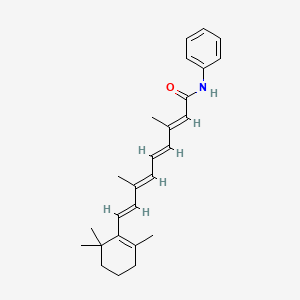
![5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone](/img/structure/B1235764.png)
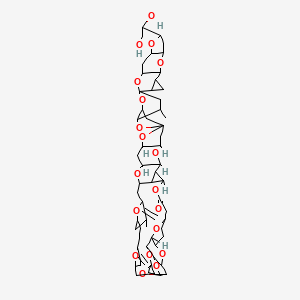
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)
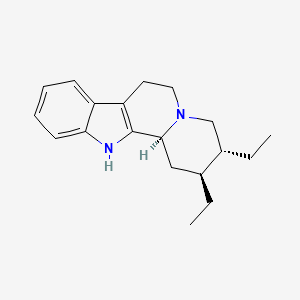
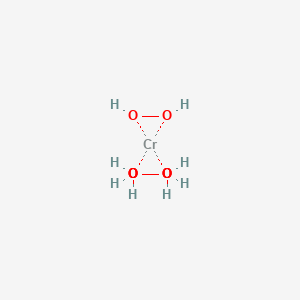
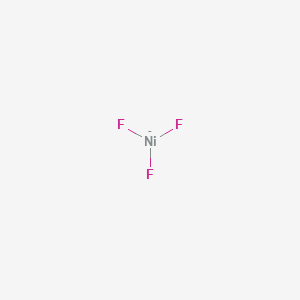
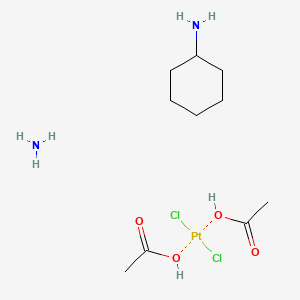
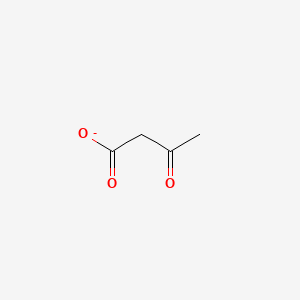
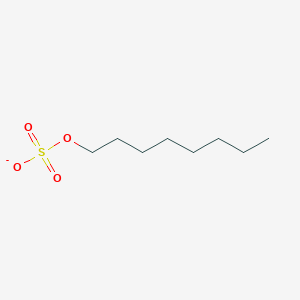
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)